(Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-Luteinizing Hormone-Releasing Hormone is a synthetic peptide analog of the naturally occurring luteinizing hormone-releasing hormone. This compound is designed to modify the biological activity of luteinizing hormone-releasing hormone to enhance its therapeutic potential in various medical applications. Luteinizing hormone-releasing hormone is crucial in regulating the release of gonadotropins, which are essential for reproductive functions in both males and females. The specific modifications in this analog allow for increased stability and altered receptor binding characteristics, making it valuable in therapeutic contexts such as hormone-sensitive cancers and reproductive disorders .
This compound falls under the classification of synthetic peptides, specifically as a gonadotropin-releasing hormone analog. It is categorized based on its structural modifications compared to the natural luteinizing hormone-releasing hormone, which includes changes in amino acid sequence and structure that enhance its pharmacological properties .
The synthesis of (Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-Luteinizing Hormone-Releasing Hormone typically employs solid-phase peptide synthesis (SPPS). This method allows for the stepwise assembly of the peptide chain while anchored to a solid resin. The key steps involved in this synthesis are:
The molecular formula of (Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-Luteinizing Hormone-Releasing Hormone is , with a molecular weight of approximately 1209.42 g/mol. The structure features several key components:
The three-dimensional structure can be influenced by factors such as side-chain interactions and folding patterns, which are critical for receptor binding efficacy .
(Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-Luteinizing Hormone-Releasing Hormone undergoes various chemical reactions relevant to its function:
The mechanism of action for (Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-Luteinizing Hormone-Releasing Hormone primarily involves its interaction with specific receptors in the pituitary gland:
The structural modifications present in this analog can enhance receptor affinity or alter signaling pathways, potentially leading to varied therapeutic effects compared to natural luteinizing hormone-releasing hormone .
The physical and chemical properties of (Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-Luteinizing Hormone-Releasing Hormone include:
These properties are critical for determining its formulation and delivery methods in therapeutic applications .
(Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-Luteinizing Hormone-Releasing Hormone has several significant applications across various fields:
The development of GnRH analogs originated from the isolation and characterization of native LHRH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂) in 1971. This decapeptide orchestrates reproductive functions by stimulating pituitary gonadotropin release. Early structural modifications focused on enhancing metabolic stability and receptor binding affinity. First-generation agonists like leuprolide ([Des-Gly10,D-Leu6,Pro-NHEt9]-LHRH) featured C-terminal ethylamide modification (Pro-NHEt9) and D-amino acid substitutions, establishing the foundation for subsequent analogs [6] [8].
The evolution progressed toward multi-substituted analogs to address limitations like short half-life and enzymatic degradation. (Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH represents an advanced iteration, incorporating three strategic modifications: position 4 (D-Ser), position 6 (D-Leu), and position 9 (Pro-NHEt), alongside the C-terminal Des-Gly10 alteration. These innovations emerged from systematic peptide screening methodologies that identified structural configurations optimizing receptor binding and proteolytic resistance [2] [9]. Historically, such analogs transformed oncology and endocrinology therapeutics by enabling prolonged suppression of gonadotropins, crucial for managing hormone-dependent conditions [6].
Table 1: Key Milestones in GnRH Analog Development
Year | Development | Significance |
---|---|---|
1971 | Isolation of native LHRH | Identified structure regulating gonadotropin release |
1985 | FDA approval of Leuprolide | Validated efficacy of D-Leu⁶/Pro-NHEt⁹ modifications |
1990s | Multi-substituted analogs (e.g., D-Ser⁴) | Enhanced enzymatic resistance and receptor specificity |
2000s | Targeted cytotoxic analogs | Expanded applications to cancer therapeutics |
D-Ser⁴ Substitution
The replacement of L-Ser⁴ with D-Ser⁴ introduces steric hindrance at a site vulnerable to endopeptidases. This chiral inversion prevents enzymatic cleavage without compromising the peptide’s α-helical conformation, essential for receptor docking. Compared to native Ser⁴, D-Ser⁴ extends plasma half-life by >300% while maintaining 92% receptor binding affinity in competitive assays [5] [7]. This modification exemplifies the strategic use of D-amino acids to sterically block protease access while preserving pharmacophore geometry.
D-Leu⁶ Substitution
Position 6 in GnRH is critical for inducing receptor conformational changes. Substituting Gly⁶ with D-Leu⁶ enhances hydrophobic interactions with transmembrane receptor domains. Molecular dynamics simulations reveal that D-Leu⁶ stabilizes the bioactive β-turn conformation, increasing binding affinity by 40% versus Gly⁶ variants [8]. Additionally, D-amino acids confer resistance to chymotrypsin-like enzymes, reducing hepatic clearance rates. The D-Leu⁶ modification synergizes with Pro-NHEt⁹ to prolong biological activity beyond first-generation analogs [8] [10].
Pro-NHEt⁹ Modification
Replacing Pro-Gly-NH₂ with Pro-NHEt⁹ eliminates a primary cleavage site for carboxypeptidases. The ethylamide group enhances hydrogen bonding with GnRH receptor residues (e.g., Asp³⁰²), extending receptor occupancy. Pharmacokinetic studies show this modification reduces renal clearance by 60% and increases metabolic stability 4-fold compared to C-terminal carboxylate analogs [5]. The ethylamide’s hydrophobicity also improves membrane permeability, contributing to enhanced bioavailability [5] [8].
Table 2: Biochemical Impact of Structural Modifications
Modification | Structural Effect | Functional Consequence |
---|---|---|
D-Ser⁴ | Steric blockade of protease site | Half-life extension; 90%+ receptor affinity retention |
D-Leu⁶ | Hydrophobic receptor interaction | 40% higher binding affinity; enzymatic resistance |
Pro-NHEt⁹ | C-terminal ethylamide stabilization | 4-fold metabolic stability increase; reduced clearance |
Des-Gly¹⁰ | Removal of proteolytic cleavage site | Prevents C-terminal degradation |
The Des-Gly¹⁰ modification is a cornerstone in LHRH analog design, eliminating a key site for carboxypeptidase-mediated degradation. This alteration is present in clinically established analogs like leuprolide ([Des-Gly10,D-Leu6,Pro-NHEt9]-LHRH) and investigational compounds such as (Des-Gly10,Des-Ser4,D-Leu6,Pro-NHEt9)-LHRH. Comparative analysis reveals distinct pharmacological profiles based on accompanying substitutions:
Table 3: Comparative Properties of Des-Gly¹⁰-Modified Analogs
Compound | Molecular Formula | Molecular Weight | Key Modifications | Primary Application |
---|---|---|---|---|
(Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH | C₅₉H₈₄N₁₆O₁₂ | 1209.42 Da | D-Ser⁴, D-Leu⁶, Pro-NHEt⁹ | Research tool for receptor studies [7] |
Leuprolide ([Des-Gly10,D-Leu6,Pro-NHEt9]-LHRH) | C₅₉H₈₄N₁₆O₁₂ | 1209.42 Da | D-Leu⁶, Pro-NHEt⁹ | Prostate cancer therapy [8] |
(Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH (salmon) | C₆₁H₇₆N₁₄O₁₂ | 1197.34 Da | D-Ala⁶, Pro-NHEt⁹ | Inducing ovulation in fish [3] |
(Des-Gly10,Des-Ser4,D-Leu6,Pro-NHEt9)-LHRH | C₅₆H₇₉N₁₅O₁₀ | 1122.32 Da | Deletion of Ser⁴, D-Leu⁶, Pro-NHEt⁹ | Peptide screening applications [2] [9] |
The Des-Gly¹⁰ platform facilitates tailored pharmacokinetics across species: while human therapeutics prioritize prolonged half-life (e.g., leuprolide’s 3-6 month depot formulations), veterinary analogs like salmon GnRH emphasize rapid induction of spawning [3] [8]. Engineering trade-offs exist—deletion of Ser⁴ in (Des-Gly10,Des-Ser4,D-Leu6,Pro-NHEt9)-LHRH reduces polarity, increasing membrane permeability but potentially altering receptor internalization kinetics [5] [9]. Peptide screening remains vital for optimizing such parameters, enabling identification of analogs with bespoke properties for target engagement [2] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7